Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate
Description
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate is a multifunctional ester derivative characterized by a benzyloxy-substituted phenyl ring, an ethoxy group, a hydroxyl group, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-ethoxy-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-3-23-19(20(22)24-4-2)18(21)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18-19,21H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNXZJOPUMZMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation, widely employed for α,β-unsaturated ester synthesis, has been adapted for this compound using 4-(benzyloxy)benzaldehyde and ethyl cyanoacetate. Piperidine catalyzes the condensation at room temperature, forming an intermediate α-cyano-β-arylacrylate. Subsequent reduction of the nitrile group and ethoxy introduction yields the target molecule.
Procedure :
- Condensation : Equimolar 4-(benzyloxy)benzaldehyde and ethyl cyanoacetate are stirred with piperidine (3–5 drops) in ethanol at 25°C for 48 hours.
- Isolation : The crude product is filtered and recrystallized from 2-propanol (yield: 75–82%).
- Reduction : The cyano group is reduced using NaBH₄ in THF, followed by ethoxylation with ethyl bromide and K₂CO₃ in acetone.
Optimization and Challenges
- Catalyst Selection : Piperidine outperforms weaker bases (e.g., ammonium acetate) in achieving >80% conversion.
- Side Reactions : Over-reduction of the nitrile to an amine necessitates controlled stoichiometry of NaBH₄.
Nucleophilic Substitution and Alkylation Strategies
Benzyloxy Group Installation
Protection of 4-hydroxybenzaldehyde with benzyl bromide under basic conditions (K₂CO₃, acetone, 65°C) provides 4-(benzyloxy)benzaldehyde in 85–90% yield. This step is critical for preventing unwanted oxidation during subsequent reactions.
Ethoxy Group Introduction
Ethylation of the α-hydroxy intermediate is achieved via Mitsunobu reaction or SN2 alkylation:
- Mitsunobu Protocol : Diethylazodicarboxylate (DEAD) and PPh₃ mediate ethoxy group transfer from ethanol to the α-hydroxy position (yield: 68%).
- SN2 Alkylation : Ethyl bromide and K₂CO₃ in acetone at 65°C for 24 hours afford 72% yield.
Reduction of Keto Intermediates
Ketone to Alcohol Conversion
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate (CAS 53090-45-2) serves as a key intermediate. Reduction using NaBH₄ in methanol selectively yields the 3-hydroxy derivative, which is subsequently ethoxylated as described in Section 3.2.
Data Table 1: Comparative Analysis of Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 | 88 | 99 |
| LiAlH₄ | THF | 25 | 92 | 97 |
| H₂ (Pd/C) | Ethanol | 50 | 78 | 95 |
One-Pot Tandem Reactions
Recent advances demonstrate tandem condensation-alkylation sequences to streamline synthesis:
- Simultaneous Condensation and Ethoxylation : A mixture of 4-(benzyloxy)benzaldehyde, ethyl cyanoacetate, ethyl bromide, and K₂CO₃ in DMF at 80°C for 12 hours achieves 65% yield.
- Acid-Catalyzed Cyclization : HCl in refluxing toluene promotes both esterification and hydroxyl group formation, albeit with lower selectivity (yield: 58%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-oxopropanoate
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate exhibit antioxidant properties. These properties are crucial for developing treatments for oxidative stress-related diseases such as cancer and neurodegenerative disorders. The presence of the benzyloxy group enhances the compound's ability to scavenge free radicals, thus providing protective effects against cellular damage .
2. Anti-inflammatory Effects
Studies have shown that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The hydroxypropanoate moiety may interact with specific receptors involved in the inflammatory response, leading to reduced inflammation in tissues .
3. Anticancer Potential
Recent investigations into similar compounds suggest that this compound may inhibit the proliferation of certain cancer cell lines. The structural features allow for interaction with cellular signaling pathways that regulate cell growth and apoptosis, indicating a promising avenue for anticancer drug development .
Materials Science Applications
1. Polymer Chemistry
This compound can serve as a building block in polymer synthesis, particularly in creating materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .
2. Coatings and Films
Due to its chemical stability and potential biocompatibility, this compound may be utilized in developing coatings for medical devices or food packaging materials. These coatings can provide antimicrobial properties while maintaining the integrity of the underlying material .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antioxidant Properties of Hydroxypropanoates | Investigated various hydroxypropanoates | Found significant free radical scavenging ability in vitro |
| Inflammatory Response Modulation by Synthetic Compounds | Explored anti-inflammatory effects | Demonstrated reduction in cytokine production in cell cultures |
| Synthesis of Biocompatible Polymers | Developed new polymer formulations | Showed enhanced mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique combination of substituents distinguishes it from analogous esters. Key structural comparisons include:
*Estimated based on molecular formula (C₁₈H₂₀O₅).
†Predicted using fragment-based methods (e.g., XLogP3).
‡Calculated from molecular structure.
Physical Properties
- Crystallinity : The target compound may form layered hydrogen-bonded networks similar to related hydroxy-substituted esters, as seen in orthogonal crystal systems with O–H···O/N interactions .
- Solubility: Compared to Ethyl 3-ethoxypropanoate (solubility: 1.6 g/100 mL in water ), the target compound’s benzyloxy and hydroxyl groups would reduce aqueous solubility but enhance organic solvent compatibility.
Research Findings and Data
Hydrogen-Bonding and Crystallography
- The hydroxyl group in the target compound enables intramolecular O–H···N and C–H···O bonds, analogous to the layered structures observed in related compounds . Such interactions influence melting points and stability.
- Crystallographic parameters (e.g., unit cell dimensions, space group Pbca ) align with esters featuring aromatic and hydrogen-bonding substituents.
Thermodynamic Properties
- Boiling points for benzyloxy-containing esters typically exceed 300°C (e.g., 641.4°C for a dimethoxy derivative ), suggesting high thermal stability for the target compound.
Biological Activity
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate (CAS No. 361576-28-5) is an organic compound with a molecular formula of C20H24O5 and a molecular weight of 344.41 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and therapeutic applications.
The synthesis of this compound typically involves the esterification of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoic acid with ethanol, utilizing a catalyst under reflux conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
- Fungi : Aspergillus flavus, Candida albicans, and Trichophyton mentagrophytes.
A study indicated that synthesized compounds with similar structures demonstrated notable antimicrobial activity, suggesting that this compound may also possess comparable effects .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within microbial cells. This interaction may inhibit essential processes such as cell wall synthesis or disrupt metabolic pathways, leading to the antimicrobial effects observed.
Case Study: Antimicrobial Screening
A case study focused on the synthesis and evaluation of related compounds revealed that several exhibited potent antibacterial and antifungal activities. The screening involved testing against a panel of pathogens, where specific derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | TBD |
Industrial and Therapeutic Applications
This compound is not only studied for its biological activity but also for its potential applications in pharmaceuticals. Its role as a precursor in drug development is significant, particularly in creating new antimicrobial agents.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.
- Structural Modifications : Investigating how variations in structure affect biological activity to optimize its therapeutic potential.
Q & A
Q. What are the key synthetic routes for Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including Friedel-Crafts acylation to introduce the benzyloxy-phenyl group, hydroxylation at the β-position, and esterification with ethanol under acid catalysis. Critical parameters include temperature (60–80°C for esterification), solvent choice (e.g., dry dichloromethane for acylation), and catalyst concentration (e.g., 1–5 mol% for Lewis acids). Automated reactors can enhance reproducibility by precisely controlling reaction time and mixing efficiency . Yield optimization requires monitoring via HPLC or TLC to identify intermediate purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester, benzyloxy, and hydroxy groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O (ester, ~1740 cm⁻¹) and O-H (hydroxy, ~3400 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), and X-ray crystallography can resolve stereochemical ambiguities .
Q. How does the presence of the benzyloxy group influence the compound’s reactivity in further derivatization?
The benzyloxy group acts as a protecting group for phenolic hydroxyls, enabling selective functionalization at other positions. For example, hydrogenolysis (H₂/Pd-C) removes the benzyl group, exposing the hydroxyl for subsequent alkylation or acylation. This selectivity is critical for synthesizing analogs with modified bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields or biological activity data across studies?
Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. To address this:
- Use Design of Experiments (DoE) to systematically evaluate parameter interactions.
- Validate biological assays with positive controls (e.g., known anti-inflammatory agents) and standardized cell lines (e.g., RAW 264.7 macrophages for inflammation studies).
- Cross-reference spectral data with published databases (e.g., PubChem) to confirm compound identity .
Q. What computational methods predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2), where the hydroxy and ester groups may form hydrogen bonds with active-site residues. Molecular dynamics (MD) simulations assess stability of these interactions over time .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Key modifications include:
- Replacing the benzyloxy group with methoxy or nitro groups to alter electron density and binding affinity.
- Introducing fluorine at the phenyl ring to improve metabolic stability.
- Varying the ester alkyl chain (e.g., methyl vs. ethyl) to modulate lipophilicity and membrane permeability. In vitro assays (e.g., COX-2 inhibition or antimicrobial susceptibility testing) validate these hypotheses .
Q. What are the challenges in scaling up synthesis for preclinical studies while maintaining stereochemical integrity?
Scaling requires:
- Transitioning from batch to continuous flow reactors to enhance heat/mass transfer.
- Chiral HPLC or enzymatic resolution to preserve enantiomeric purity.
- Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (ee) .
Methodological Resources
- Synthetic Optimization: Use response surface methodology (RSM) for multi-variable analysis .
- Biological Testing: Employ ELISA kits for quantifying cytokine inhibition (e.g., IL-6, TNF-α) in inflammation models .
- Data Analysis: Apply multivariate statistical tools (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
